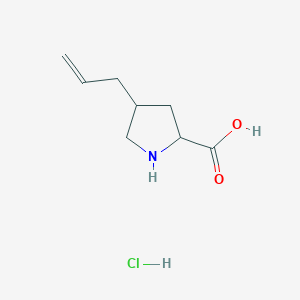![molecular formula C22H32FeP2 B13383498 1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene](/img/structure/B13383498.png)
1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene is a chiral ligand used in asymmetric catalysis. It is known for its high efficiency and selectivity in various catalytic processes, particularly in asymmetric hydrogenation reactions. The compound is characterized by its ferrocene backbone, which provides stability and unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene typically involves the reaction of ferrocene with chiral phospholane ligands. The process includes:
Formation of Chiral Phospholane Ligands: This step involves the synthesis of (2S,5S)-2,5-dimethylphospholane from suitable precursors.
Coupling with Ferrocene: The chiral phospholane ligands are then coupled with ferrocene under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions.
Substitution: The phospholane ligands can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can introduce various functional groups onto the phospholane ligands.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which 1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene exerts its effects involves:
Coordination to Metal Centers: The phospholane ligands coordinate to metal centers, forming active catalytic species.
Chiral Induction: The chiral environment provided by the ligands induces enantioselectivity in the catalytic process.
Pathways Involved: The specific pathways depend on the type of reaction being catalyzed, but generally involve the formation of metal-ligand complexes that facilitate the desired transformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Bis[(2R,5R)-2,5-diMethyl-1-phospholanyl]ferrocene
- 1,1’-Bis[(2S,5S)-2,5-diethylphospholanyl]ferrocene
- 1,1’-Bis[(2S,5S)-2,5-diisopropylphospholanyl]ferrocene
Uniqueness
1,1’-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene is unique due to its specific chiral configuration and the electronic properties imparted by the ferrocene backbone. This combination provides high efficiency and selectivity in asymmetric catalysis, making it a valuable tool in both academic and industrial research.
Eigenschaften
IUPAC Name |
1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H16P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*3-6,9-10H,7-8H2,1-2H3;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXSYUGLJIMLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=C[CH-]2)C.CC1CCC(P1C2=CC=C[CH-]2)C.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FeP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
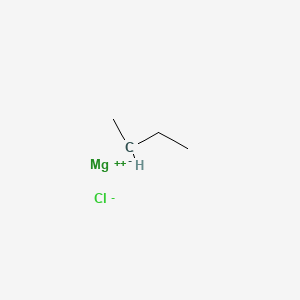
![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)
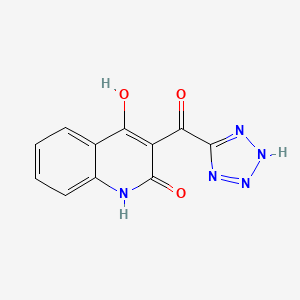
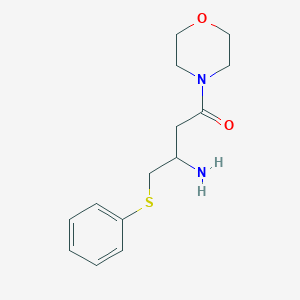
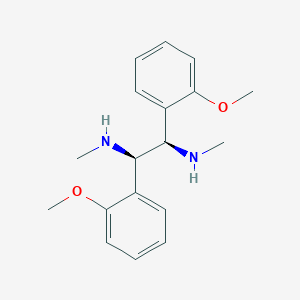
![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)
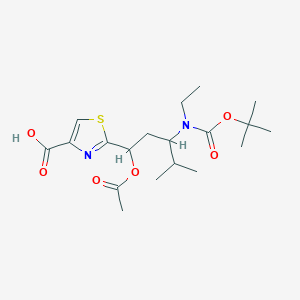
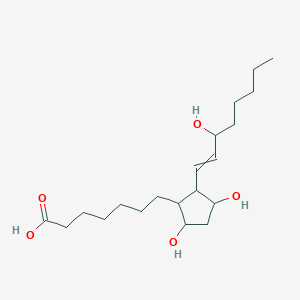
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)
![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)

![2-[[1-(2,6-Diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B13383499.png)
![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)
